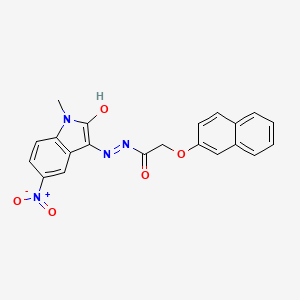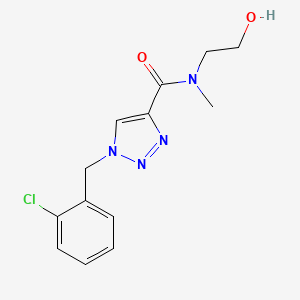![molecular formula C16H18N2O4 B4962146 4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine](/img/structure/B4962146.png)
4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine, also known as NBMPR, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1960s and has since been used in a variety of studies to investigate the mechanism of action and biochemical and physiological effects of various substances.
Mechanism of Action
4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine works by inhibiting the activity of nucleoside transporters, which are responsible for transporting nucleosides across cell membranes. By inhibiting this activity, 4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine can prevent the uptake of nucleoside analogs, such as those used in cancer chemotherapy, and thus reduce their effectiveness.
Biochemical and Physiological Effects:
4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the uptake of nucleosides in various cell types, including cancer cells. It has also been shown to reduce the activity of certain enzymes, such as adenosine kinase, which is involved in the metabolism of nucleosides.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine in lab experiments is that it is a potent and specific inhibitor of nucleoside transporters, which makes it a valuable tool for investigating the role of these transporters in various biological processes. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research involving 4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine. One area of interest is the development of new nucleoside transport inhibitors for the treatment of viral infections and cancer. Another area of interest is the investigation of the role of nucleoside transporters in drug resistance and the development of strategies to overcome this resistance. Additionally, there is potential for the use of 4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine in the development of new diagnostic tools for the detection of nucleoside transporter-related diseases.
Synthesis Methods
4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine can be synthesized through a multi-step process involving the reaction of 2-methyl-1-propen-1-ylbenzene with nitric acid and sulfuric acid to produce 2-(2-methyl-1-propen-1-yl)-5-nitrobenzene. This compound is then reacted with morpholine in the presence of a catalyst to produce 4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine.
Scientific Research Applications
4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine has been used in a variety of scientific studies, particularly in the field of pharmacology. It has been used to investigate the mechanism of action of various drugs, including nucleoside transport inhibitors, which are used to treat viral infections and cancer. 4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine has also been used to study the transport of nucleosides across cell membranes and to investigate the role of nucleoside transporters in drug resistance.
properties
IUPAC Name |
4-[2-(2-methylprop-1-enyl)-5-nitro-1-benzofuran-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11(2)9-15-16(17-5-7-21-8-6-17)13-10-12(18(19)20)3-4-14(13)22-15/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPKQAVSBMFDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805826 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[2-(2-Methylprop-1-en-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B4962075.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4962079.png)
![ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4962087.png)
![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)

![5-ethoxy-2-[4-(2-methyl-1,3-thiazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B4962115.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4962122.png)
![isopropyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4962123.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4962130.png)
![2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4962131.png)
![methyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4962138.png)

